Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate
Description
Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate (CAS: 40783-82-2) is a heterocyclic compound featuring a fused benzimidazoimidazole core with methyl substituents at positions 2 and 9, and a methyl ester group at position 3. Its molecular formula is C₁₃H₁₃N₃O₂, with a molar mass of 243.27 g/mol .
Properties
IUPAC Name |
methyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-11(12(17)18-3)16-10-7-5-4-6-9(10)15(2)13(16)14-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFPFVRPAIWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170610 | |
| Record name | Methyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40783-82-2 | |
| Record name | Methyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40783-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile functional group that can participate in various chemical reactions.
Biology: In biological research, Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate has been studied for its potential antibacterial and antifungal properties. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of imidazo-fused heterocycles. Key structural analogs and their distinctions are outlined below:
Physicochemical and Pharmacological Properties
- Solubility and Reactivity : The methyl ester group in the target compound enhances solubility in polar aprotic solvents compared to aldehydes (e.g., Analog 2) or nitroaryl derivatives (Analog 4) .
- Bioactivity: Imidazo[1,2-a]pyridine derivatives (e.g., Analog 1) are known for antiviral and anticancer properties, while nitro-substituted analogs (e.g., Analog 4) may exhibit enhanced binding to electron-deficient targets . The diazepine-containing Analog 3 could modulate central nervous system activity due to structural resemblance to benzodiazepines .
Commercial and Research Status
- The target compound is discontinued, limiting its accessibility .
- Analog 1 (Ethyl imidazo[1,2-a]pyridine-3-carboxylate) is commercially available, reflecting its broader utility in medicinal chemistry .
- Analog 3 (9-Acetyl-3-methyl-dibenzodiazepine) is niche, with suppliers like ECHEMI catering to specialized research .
Key Research Findings
- Electronic Effects : Substituents like nitro groups (Analog 4) significantly alter electronic density, impacting reactivity in cross-coupling reactions .
- Thermal Stability : Diazepine-containing analogs (e.g., Analog 3) exhibit lower thermal stability due to strained fused rings .
- Synthetic Challenges : Multi-step syntheses for polycyclic systems (e.g., Analog 3) often result in moderate yields (20–70%), as seen in related imidazo[1,2-a]benzimidazole derivatives .
Biological Activity
Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate (commonly referred to as Methyl benzo[d]imidazo[1,2-a]imidazole) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₃N₃O₂
- CAS Number : 40783-82-2
The structure features a benzo[d]imidazole core which is known for its diverse biological activities. The presence of the methyl groups at positions 2 and 9 enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with a benzo[d]imidazole structure can interact with various biological pathways. Specifically, studies have shown that derivatives of this compound exhibit significant activity against the Transient Receptor Potential Melastatin 2 (TRPM2) channel, which is implicated in ischemia/reperfusion injury, inflammation, and neurodegenerative diseases .
Key Findings :
- TRPM2 Inhibition : Compounds related to Methyl benzo[d]imidazo[1,2-a]imidazole have been identified as selective inhibitors of TRPM2. For instance, derivatives such as ZA10 and ZA18 demonstrated micromolar half-maximal inhibitory concentrations (IC50) against TRPM2 while showing selectivity over other channels like TRPM8 and TRPV1 .
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells revealed that these compounds could reduce cell mortality induced by oxidative stress (e.g., exposure to H₂O₂), suggesting potential neuroprotective properties .
Pharmacological Applications
The pharmacological implications of Methyl benzo[d]imidazo[1,2-a]imidazole derivatives are significant:
- Cancer Research : The ability to inhibit TRPM2 may provide a therapeutic avenue for treating cancers where TRPM2 is overexpressed or plays a role in tumor progression.
- Neurodegenerative Diseases : Given the involvement of TRPM2 in neuroinflammation and cell death pathways, these compounds could be explored as treatments for conditions like Alzheimer's disease or stroke.
Case Study 1: TRPM2 Inhibition
A study conducted on the synthesis and evaluation of benzo[d]imidazo[1,2-a]imidazole derivatives demonstrated that specific modifications to the molecular structure could enhance inhibitory potency against TRPM2. The results indicated that certain derivatives not only inhibited TRPM2 effectively but also exhibited minimal cytotoxicity in neuronal cell lines .
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation focused on the neuroprotective effects of Methyl benzo[d]imidazo[1,2-a]imidazole derivatives. The study utilized SH-SY5Y cells subjected to oxidative stress and found that treatment with specific derivatives significantly reduced cell death compared to untreated controls. This suggests a protective mechanism potentially linked to the modulation of calcium influx through TRPM2 channels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Methyl benzo[d]imidazo[1,2-a]imidazole derivatives. Key insights include:
| Modification | Effect on Activity |
|---|---|
| Methyl groups at positions 2 and 9 | Increased lipophilicity and enhanced binding affinity to TRPM2 |
| Variations in carboxylate substituents | Altered potency and selectivity among ion channels |
This table summarizes how structural modifications can influence the pharmacological properties of these compounds.
Q & A
Q. Q1. What are the established synthetic routes for Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves condensation of aldehydes, aminopyridines, and isocyanides. For example, highlights a related imidazo[1,2-a]imidazole derivative synthesized using piperidine as a catalyst under reflux conditions. Key factors affecting yield include:
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of:
Q. Q3. What are the typical purification challenges for imidazo[1,2-a]imidazole derivatives, and how are they addressed?
Methodological Answer: Challenges include removing unreacted isocyanides and polar byproducts. Strategies involve:
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Methanol or ethanol as solvents to isolate crystalline products .
Advanced Research Questions
Q. Q4. How can catalytic systems be optimized for enantioselective synthesis of this compound?
Methodological Answer: Enantioselective GBB reactions require chiral catalysts. notes that In(OTf)₃ or Brønsted acids (e.g., BINOL-phosphates) can induce asymmetry. Key considerations:
Q. Q5. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The methyl ester at C3 and methyl groups at C2/C9 modulate reactivity:
- Electron-withdrawing ester : Activates the imidazole ring for nucleophilic aromatic substitution .
- Steric hindrance : Methyl groups at C2/C9 may slow Buchwald-Hartwig amination; bulkier ligands (e.g., XPhos) mitigate this .
- Computational modeling : DFT studies predict regioselectivity in Pd-catalyzed couplings .
Q. Q6. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer: Discrepancies (e.g., variable PDE10A inhibition in vs. anti-inflammatory activity in ) arise from assay conditions or substituent effects. Mitigation involves:
Q. Q7. How can microwave-assisted synthesis improve efficiency for large-scale production?
Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes. For example, achieved 85% yield in 15 minutes for imidazo[1,2-a]pyridines using:
Q. Q8. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?
Methodological Answer: Polymorph characterization requires:
- PXRD : Identifies crystalline vs. amorphous forms.
- DSC/TGA : Detects melting points and thermal stability differences .
Bioavailability studies (e.g., solubility assays in simulated gastric fluid) link polymorphs to dissolution rates .
Key Methodological Takeaways
- Synthesis : Prioritize MCRs for efficiency; optimize catalysts and solvents for scalability.
- Characterization : Combine spectroscopic and crystallographic data to resolve structural ambiguities.
- Biological Studies : Standardize assays and employ SAR to clarify activity trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
